molecular formula C9H9N3 B6236661 2-methylquinoxalin-6-amine CAS No. 4188-17-4

2-methylquinoxalin-6-amine

Cat. No.: B6236661
CAS No.: 4188-17-4
M. Wt: 159.2
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Description

2-Methylquinoxalin-6-amine is an aromatic heterocyclic compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is built on the quinoxaline scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules . This specific 2,3-substituted quinoxalin-6-amine analog serves as a key synthetic intermediate for the development of novel pharmacologically active compounds . Research value is particularly prominent in anticancer and antiproliferative agent discovery. Studies on quinoxalin-6-amine libraries have identified analogs that exhibit low micromolar potency against diverse cancer cell lines, including lung (A549), pancreatic (AsPC1), colon (HT29), breast (MDA-MB-231), and prostate (PC3) cancers . The mechanism of action for these active compounds can involve the induction of caspase 3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis, highlighting their potential as inducers of programmed cell death . Furthermore, derivatives based on the 2,3-substituted quinoxaline-6-amine structure have been identified through virtual screening as novel, non-peptidic, small-molecule inhibitors of Cyclophilin J (CyPJ) . CyPJ is a peptidylprolyl isomerase (PPIase) that is upregulated in several cancers, such as hepatocellular carcinoma, and its inhibition represents a promising therapeutic strategy . Select inhibitors derived from this scaffold demonstrate remarkable tumor cell growth inhibition, underscoring the significant research value of this compound as a versatile precursor in oncology drug discovery . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or human therapeutic use.

Properties

CAS No.

4188-17-4

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinoxalin 6 Amine and Its Structural Derivatives

Established Cyclization and Condensation Pathways

Traditional methods for synthesizing the quinoxaline (B1680401) core often rely on well-established cyclization and condensation reactions that have been refined over decades.

Synthesis from ortho-Phenylenediamine and Dicarbonyl Precursors

The most classic and straightforward route to quinoxaline derivatives is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govpharmacophorejournal.com In the specific case of 2-methylquinoxaline (B147225) derivatives, pyruvaldehyde or a related α-ketoaldehyde is the required dicarbonyl precursor. oaji.netresearchgate.net This reaction proceeds via a double condensation mechanism, forming the pyrazine (B50134) ring fused to the benzene (B151609) ring.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed at room temperature or with heating. nih.gov While effective, this method can sometimes be limited by factors such as high temperatures, long reaction times, and the use of strong acid catalysts. nih.gov To address these limitations, various catalysts have been introduced to improve reaction efficiency and yield. For instance, the use of catalysts like saccharin (B28170) in methanol (B129727) can lead to quantitative yields in very short reaction times. researchgate.net Other reported catalysts include Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which facilitate the reaction at room temperature. orientjchem.org

A variety of substituted ortho-phenylenediamines can be employed to generate a library of quinoxaline derivatives. For the synthesis of 2-methylquinoxalin-6-amine, 1,2,4-triaminobenzene would be the required starting diamine. The general reaction scheme is presented below:

General Reaction Scheme: o-Phenylenediamine (B120857) + Pyruvaldehyde → 2-Methylquinoxaline

Catalyst/ConditionsYield (%)Reference
None (Ethanol/Acetic Acid)Moderate to Good nih.gov
Saccharin (Methanol)Quantitative researchgate.net
Lewis Acids (e.g., CrCl₂, PbBr₂)High orientjchem.org
SnO₂ nanoparticles (Water)85-88 iau.ir

Routes Involving ortho-Nitro/Amino N-Propargylaniline Derivatives and Metal Catalysts

An alternative strategy involves the intramolecular cyclization of N-propargylaniline derivatives. These methods offer a different approach to constructing the quinoxaline ring system and can be particularly useful for accessing specific substitution patterns.

One such method utilizes ortho-nitro N-propargyl anilines as starting materials. scispace.comrsc.orgrsc.org In a one-pot reaction, the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization. This process can be catalyzed by main group metal Lewis acids like stannic chloride (SnCl₄) or indium(III) chloride (InCl₃) under aerobic conditions. scispace.comrsc.orgrsc.orgresearchgate.netnih.gov The regioselectivity of the cyclization, leading to either quinoxaline or quinoline-8-amine derivatives, is dependent on the substituents on the alkyne. scispace.comrsc.org For the synthesis of 2-methylquinoxalines, a terminal alkyne on the propargyl group is necessary.

Gold catalysts have also been shown to be effective in the cyclization of 2-alkynyl-N-propargylanilines. core.ac.uk Catalysts such as IPrAuCl/AgSbF₆ can promote a cascade reaction involving rearrangement of the propargyl group to an allene, followed by cyclization to form the indole, which can then rearrange to the quinoxaline skeleton. core.ac.uk

Starting MaterialCatalystProductYield (%)Reference
ortho-Nitro N-propargylanilineSnCl₂·2H₂O or In powderMethylquinoxaline derivative71-82 rsc.orgresearchgate.net
ortho-Diamino N-propargylanilineSnCl₄ or InCl₃Methylquinoxaline derivativeGood scispace.comrsc.org
2-Alkynyl-N-propargylanilineIPrAuCl/AgSbF₆Cyclized productup to 74 core.ac.uk

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient, selective, and environmentally friendly methods for quinoxaline synthesis. These advanced strategies often employ novel catalytic systems and reaction media.

Transition Metal-Catalyzed Syntheses (e.g., Iridium-N-Heterocyclic Carbene Complexes)

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinoxalines. sci-hub.senih.govoregonstate.edursc.org These methods often involve C-H functionalization, offering direct and atom-economical routes to modify the quinoxaline scaffold. thieme-connect.comcitedrive.comresearchgate.net

A notable example is the use of iridium complexes bearing N-heterocyclic carbene (NHC) ligands for the synthesis of 2-methylquinoxaline derivatives from glycerol (B35011) and 1,2-phenylenediamines. mdpi.comresearchgate.netresearchgate.net This approach is highly atom-efficient and utilizes a renewable feedstock. The iridium-NHC catalyst facilitates the dehydrogenation of glycerol to a dicarbonyl species, which then condenses with the diamine. The choice of iridium complex and reaction conditions, such as the base and solvent, significantly impacts the reaction yield. mdpi.comresearchgate.net For instance, an iridium-NHC complex with two chloro ligands has been shown to give a 77% yield of 2-methylquinoxaline. mdpi.com

Other transition metals like iron, cobalt, and copper have also been employed in the synthesis of quinoxalines. sci-hub.seuned.es Transition metal-doped carbon aerogels have been shown to be active and selective catalysts for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones. uned.es

CatalystReactantsProductYield (%)Reference
Iridium-NHC complexGlycerol, 1,2-phenylenediamine2-Methylquinoxalineup to 77 mdpi.comresearchgate.net
Mo-doped carbon aerogelo-Phenylenediamine, BenzoinQuinoxaline derivativeQuantitative uned.es
Copper-catalyzed C-H functionalizationQuinoxalin-2(1H)-ones, AlkynesFuro[2,3-b]quinoxalinesup to 82 acs.org

Ionic Liquid-Mediated Reaction Systems

Ionic liquids (ILs) have gained attention as green and recyclable reaction media for organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.net

The synthesis of quinoxaline derivatives has been successfully achieved using Brønsted acidic ionic liquids (BAILs) as catalysts. aip.orgpsu.edu For example, the condensation of 1,2-phenylenediamines and 1,2-diketones can be efficiently catalyzed by a BAIL under solvent-free conditions at room temperature, affording high yields in short reaction times. aip.org Another study demonstrated a recyclable ionic liquid-catalyzed tandem annulation of alkyl lactates to produce dihydroquinoxalines and quinoxalines, showcasing a time-dependent tunable synthesis. acs.org The use of ionic liquids not only enhances reaction rates but also simplifies product isolation and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.nettandfonline.com

Ionic Liquid/CatalystReactantsConditionsYield (%)Reference
Brønsted acidic ionic liquid1,2-Phenylenediamine, 1,2-DiketoneSolvent-free, Room temp.High aip.org
Recyclable ionic liquidAlkyl lactatesRoom temp.High acs.org
(4-sulfobutyl) tris (4-sulfophenyl) phosphonium (B103445) hydrogen sulfateo-Phenylenediamine, 1,2-DiketoneWater, Room temp.High psu.edu

Photoinduced and Catalyst-Free Amination Approaches

Photochemical methods offer a mild and often highly selective alternative to traditional thermal reactions. Photoinduced synthesis of quinoxalines has been explored through various pathways, including radical cyclization of o-diisocyanoarenes with diphosphines. nih.govresearchgate.net

More recently, visible-light-mediated reactions have gained prominence. A catalyst-free approach for the amination of quinoxalin-2-ones using visible light has been developed. researchgate.net This method utilizes visible light to accelerate the direct sp³ C-H amination of dihydroquinoxalinones with dialkyl azodicarboxylates, providing good to high yields under very mild conditions. researchgate.net Furthermore, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines has been established, using air as the sole oxidant at room temperature without the need for any metal, photocatalyst, or strong oxidant. acs.org

Catalyst-free methods, in general, are highly desirable as they reduce cost and simplify purification. A one-pot, catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been reported from the multicomponent reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in good yields. nih.govbohrium.com

MethodReactantsConditionsProductYield (%)Reference
Photoinduced radical cyclizationo-Diisocyanoarenes, DiphosphinesLightBisphosphinated quinoxalines- nih.gov
Visible-light amination (catalyst-free)Dihydroquinoxalinones, Dialkyl azodicarboxylatesVisible lightAminal quinoxaline derivativesup to 99 researchgate.net
Photoinduced dehydrogenative aminationQuinoxalin-2(1H)-ones, Aliphatic aminesPurple LED, Air3-Aminoquinoxalin-2(1H)-onesHigh acs.org
Catalyst-free multicomponent reaction1,2-Diaminobenzene, Acetylenedicarboxylates, Ethyl bromopyruvateReflux in waterPyrrolo[1,2-a]quinoxalines88-93 nih.gov

Mechanistic Investigations of Synthetic Transformations

The formation of the quinoxaline ring is a well-established process that proceeds through a sequence of condensation and cyclization-dehydration steps. The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as pyruvaldehyde, is catalyzed by various agents, including acids and metal catalysts, or can proceed under thermal conditions. rsc.orgbeilstein-journals.org

The plausible mechanism for the synthesis of a quinoxaline derivative is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by the formation of a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). An intramolecular cyclization subsequently occurs as the second amino group attacks the remaining carbonyl carbon. The resulting heterocyclic intermediate then undergoes a final dehydration step to yield the aromatic quinoxaline ring. rsc.org

In the context of synthesizing this compound from 4-amino-1,2-phenylenediamine and pyruvaldehyde, the reaction is subject to regiochemical considerations. The unsymmetrical nature of both reactants means that two isomeric products are possible. The nucleophilicity of the two amino groups in 4-amino-1,2-phenylenediamine is differentiated by the electronic effect of the amino substituent at the 4-position. The amino group para to the existing amino group (at position 1) is generally more nucleophilic than the one meta to it (at position 2). This difference in reactivity is a key factor in determining the final substitution pattern of the quinoxaline product.

The reaction is often facilitated by catalysts that can activate the carbonyl group of the dicarbonyl compound towards nucleophilic attack. A variety of catalysts have been explored for quinoxaline synthesis, including Brønsted acids, Lewis acids, and solid-supported catalysts, which can enhance reaction rates and yields. beilstein-journals.org For instance, the use of iodine as a catalyst in DMSO has been shown to be effective for the synthesis of quinoxalines from α-hydroxy ketones, which are oxidized in situ to 1,2-dicarbonyls. rsc.org

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The synthesis of unsymmetrically substituted quinoxalines, such as this compound, presents a significant challenge in controlling regioselectivity. When an unsymmetrically substituted o-phenylenediamine reacts with an unsymmetrical 1,2-dicarbonyl compound, a mixture of regioisomers can be formed. beilstein-journals.orgnih.gov

In the synthesis of this compound from 4-amino-1,2-phenylenediamine and pyruvaldehyde, the key to controlling regioselectivity lies in the differential reactivity of the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl. The electronic effects of the substituent on the phenylenediamine ring play a crucial role. Electron-donating groups (EDGs) on the benzene ring enhance the nucleophilicity of the amino groups, while electron-withdrawing groups (EWGs) decrease it. beilstein-journals.orgnih.gov The relative position of the substituent to the amino groups dictates which amino group is more nucleophilic and thus more likely to initiate the condensation.

Studies on the cyclocondensation of substituted o-phenylenediamines with aroylpyruvates have demonstrated that the regioselectivity can be switched by modifying the reaction conditions, such as the type of catalyst used. beilstein-journals.orgnih.gov For example, the use of p-toluenesulfonic acid (p-TsOH) as a catalyst can favor the formation of one regioisomer, while the use of a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can lead to the preferential formation of the other. beilstein-journals.orgnih.gov This switch in regioselectivity is attributed to the different activation mechanisms of the dicarbonyl compound by the catalyst systems. nih.gov

A study on the synthesis of 3-acylmethylidene-3,4-dihydroquinoxalin-2(1H)-ones from monosubstituted o-phenylenediamines and aroylpyruvates provides a useful model for understanding the factors that govern regioselectivity. The results, summarized in the table below, illustrate how the nature of the substituent on the diamine and the choice of catalyst can direct the reaction towards a specific regioisomer.

Substituent on o-Phenylenediamine (at C4)Catalyst SystemMajor RegioisomerSelectivity (%)
-OMe (EDG)p-TsOHANTI85
-OMe (EDG)HOBt/DICSYN86
-Cl (Halogen)p-TsOHANTI80
-Cl (Halogen)HOBt/DICSYN77
-COOH (EWG)p-TsOHSYN82
-COOH (EWG)HOBt/DICANTI93
-NO2 (EWG)p-TsOHSYN90
-NO2 (EWG)HOBt/DICANTI97

Data adapted from a study on the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, which serves as an illustrative model for the principles of regioselectivity in quinoxaline synthesis. 'SYN' and 'ANTI' refer to the relative orientation of the substituent and the acylmethylidene group. nih.gov

For the synthesis of this compound, where the substituent is an amino group (a strong EDG), the principles observed for other EDGs would suggest that the more nucleophilic amino group (at position 1, para to the 4-amino group) will preferentially attack the more electrophilic carbonyl of pyruvaldehyde. This would lead to the formation of the desired 2-methyl-6-aminoquinoxaline isomer.

Regarding stereoselectivity, the synthesis of this compound itself does not typically involve the creation of a chiral center, as the final product is achiral. However, stereoselectivity can become a factor in the synthesis of more complex derivatives of 2-methylquinoxaline-6-amine or if chiral catalysts are employed that could induce atropisomerism in suitably substituted derivatives, although this is not a common consideration for this specific compound. Research on the stereoselective hydrogenation of 2-methylquinoxaline has been reported, indicating that the quinoxaline ring can be a substrate for stereoselective transformations. researchgate.net

Chemical Reactivity and Functionalization of the 2 Methylquinoxalin 6 Amine Scaffold

Transformations at the Amine Functionality

The primary amine group at the 6-position of the 2-methylquinoxaline (B147225) core is a key handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the primary amine of 2-methylquinoxalin-6-amine with aldehydes and ketones provides a straightforward route to Schiff bases, also known as imines. This condensation reaction typically proceeds under acid catalysis and involves the elimination of a water molecule. libretexts.orgresearchgate.net The formation of these C=N double bonds extends the conjugation of the quinoxaline (B1680401) system and allows for the introduction of a wide range of substituents.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and subsequent dehydration to yield the imine. libretexts.orgeijppr.com The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.org

Table 1: Examples of Schiff Base Formation Reactions

Amine ReactantCarbonyl ReactantProduct
This compoundAromatic AldehydeN-((4-(2-methylquinoxalin-3-yloxy)phenyl)methylene)-4-substituted benzenamine mdpi.com
4-(2-methylquinoxalin-3-yloxy) benzamineSubstituted Aromatic Aldehyde4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines nih.gov

This table provides illustrative examples of Schiff base formation involving quinoxaline derivatives. Specific reaction conditions and yields can be found in the cited literature.

Alkylation, Acylation, and Sulfonylation Reactions

The nucleophilic nature of the amine group in this compound allows for its reaction with various electrophiles, leading to alkylated, acylated, and sulfonated products.

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca However, a common challenge with this method is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of products. ucalgary.ca

Acylation: Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides. This reaction is a robust method for forming amide bonds and is often used to introduce a variety of functional groups. The resulting amides are generally less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. libretexts.org

Sulfonylation: The amine group can be readily sulfonated by reacting it with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry. The reaction can proceed through a direct sulfonylation mechanism or via a nucleophilic addition-type mechanism involving a stable intermediate. nih.gov The choice of base and reaction conditions can influence the efficiency of the sulfonylation process. nih.gov

Modifications of the Quinoxaline Ring System

The quinoxaline ring itself is amenable to a range of chemical modifications, allowing for further diversification of the this compound scaffold.

Nucleophilic Aromatic Substitution Reactions

While simple aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups on the aromatic ring can significantly activate it towards nucleophilic aromatic substitution (SNAr). lumenlearning.comlibretexts.org In the context of quinoxaline derivatives, the pyrazine (B50134) ring is inherently electron-deficient, which can facilitate nucleophilic attack. For instance, a chloro-substituted quinoxaline can undergo displacement of the chloride by various nucleophiles. mdpi.comnih.gov

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. lumenlearning.comlibretexts.org The rate of these reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. minia.edu.eguomustansiriyah.edu.iq The amino group in this compound is a strongly activating, ortho-, para-directing group for EAS. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the amine group. However, the high reactivity of the amino-substituted ring can sometimes lead to polysubstitution. libretexts.org

The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore the aromatic system. uomustansiriyah.edu.iqmasterorganicchemistry.com The activating nature of the amine group stems from its ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. uomustansiriyah.edu.iq

It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium (B1175870) group, which is a deactivating, meta-directing group. ijpsr.com

Diazotization and Subsequent Transformations at the Amino Group Position

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. vedantu.comscienceinfo.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. vedantu.commasterorganicchemistry.com

The resulting diazonium salt is a highly versatile intermediate because the diazonium group (N₂⁺) is an excellent leaving group (as nitrogen gas). masterorganicchemistry.com This allows for its displacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgbyjus.comorganic-chemistry.org These reactions provide a powerful method for introducing a range of substituents onto the quinoxaline ring at the position of the original amino group.

Table 2: Common Sandmeyer and Related Reactions

ReagentProduct
CuClAryl Chloride masterorganicchemistry.com
CuBrAryl Bromide masterorganicchemistry.com
CuCNAryl Cyanide (Nitrile) masterorganicchemistry.com
H₂O, heatPhenol masterorganicchemistry.com
HBF₄, then heatAryl Fluoride (Balz-Schiemann reaction) masterorganicchemistry.com
H₃PO₂Deamination (replacement with Hydrogen) masterorganicchemistry.com
KIAryl Iodide organic-chemistry.org

This table summarizes common transformations of aryl diazonium salts.

The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.orgbyjus.com The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Ring Annulation and Cyclocondensation Reactions (e.g., Friedländer-type)

Ring annulation and cyclocondensation reactions are powerful strategies for constructing polycyclic systems. The Friedländer annulation, a classic method for synthesizing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically under acidic or basic conditions. wikipedia.orgnih.gov This reaction and related cyclocondensations can be conceptually applied to extend the heterocyclic system of this compound.

The general mechanism of the Friedländer synthesis can proceed via two primary pathways: an initial aldol (B89426) addition followed by imine formation, or the formation of a Schiff base followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org The reaction is often facilitated by various catalysts to improve yields and reaction conditions. nih.gov

While direct examples starting with this compound are not extensively documented, the reactivity principles of the quinoxaline scaffold suggest its potential for such transformations. For instance, the amino group at the C-6 position could be modified to install a carbonyl function, which could then participate in a Friedländer-type reaction. More commonly, related quinoxaline derivatives are used in cyclocondensation reactions. For example, 2-amino-3-cyano-6-methylquinoxaline-1,4-dioxide has been shown to react with ketones like cyclohexanone (B45756) in a Friedländer-type cyclocondensation, catalyzed by zinc chloride, to yield complex fused heterocyclic systems. researchgate.net

The synthesis of quinoxalines itself is a cyclocondensation reaction, typically involving an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net The choice of catalyst is crucial for the efficiency of these reactions.

Table 1: Catalytic Systems for Friedländer and Related Quinoxaline Cyclocondensation Reactions
Catalyst TypeSpecific Catalyst ExampleReaction TypeReference
Lewis AcidsZnCl₂Friedländer-type cyclocondensation researchgate.net
Neodymium(III) nitrate (B79036) hexahydrateFriedländer synthesis wikipedia.org
CuSO₄·5H₂OQuinoxaline synthesis (cyclocondensation) researchgate.net
Brønsted Acidsp-Toluenesulfonic acid (p-TsOH)Friedländer synthesis wikipedia.org
Silica sulfuric acidFriedländer synthesis nih.gov
Heterogeneous CatalystsAminopropyl-modified MCM-41Friedländer condensation nih.gov

Oxidation and Reduction Chemistry of this compound

The this compound molecule possesses multiple sites susceptible to oxidation and reduction, including the nitrogen atoms of the pyrazine ring, the exocyclic amino group, and the methyl group.

Oxidation: The oxidation of the quinoxaline ring system is a well-established transformation. The tertiary nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides using reagents like hydrogen peroxide or peroxycarboxylic acids. sapub.orglibretexts.org These N-oxides are not merely derivatives but are important intermediates in their own right, with some demonstrating significant biological activity. researchgate.net

The exocyclic primary amino group at the C-6 position can also undergo oxidation, though this can lead to complex product mixtures if not controlled. The oxidation state of nitrogen in organic compounds can vary widely, and reactions targeting the amine could potentially lead to nitroso, nitro, or coupled azo compounds depending on the reagents and conditions. libretexts.org

Furthermore, the methyl group at the C-2 position is a site for oxidative functionalization. For example, bisubstituted 2-methylquinoxaline derivatives can be oxidized to provide key carboxylic acid intermediates, which are then used in further coupling reactions. nih.gov This transformation from a methyl to a carboxyl group is a critical step in the synthesis of certain biologically active molecules. nih.gov

Reduction: Reduction reactions can also be selectively applied to the this compound scaffold. While the amino group is already in a reduced state, the pyrazine ring can be hydrogenated under certain catalytic conditions. More commonly, reduction is employed in the synthesis of aminoquinoxalines from their corresponding nitro derivatives. For instance, the selective reduction of a nitro group on the quinoxaline ring to an amine is a key step in the synthesis of some complex quinoxaline-based compounds, often achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen source. nih.gov

Derivatization Strategies for Molecular Diversification

The this compound scaffold is an excellent starting point for generating molecular diversity due to its multiple reactive handles. The primary amino group at C-6 is the most common site for derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Key derivatization strategies include:

Schiff Base Formation: The amino group readily condenses with various substituted aromatic aldehydes to form imines (Schiff bases). This reaction has been used to synthesize series of quinoxaline derivatives for antimicrobial screening. nih.gov

Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or activated carboxylic acids, or sulfonylated with sulfonyl chlorides. This is a common strategy in medicinal chemistry to introduce a wide range of substituents. For example, coupling with various carboxylic acids is a key step in creating libraries of potential enzyme inhibitors. nih.gov

Formation of Heterocyclic Rings: The amino group can be used as a building block to construct additional heterocyclic rings. For instance, reaction with N-acetyl ethylene (B1197577) urea (B33335) can lead to the formation of an imidazole (B134444) ring fused or attached to the quinoxaline system.

Derivatization of the Methyl Group: The C-2 methyl group possesses activated C-H bonds and can participate in condensation reactions. For example, it can react with aldehydes to form styryl-substituted quinoxalines, a reaction that has been explored with related 2-methylquinoline (B7769805) systems. researchgate.net

Analytical Derivatization: The amino group is a target for derivatization with fluorescent tags to enable sensitive detection in analytical methods like HPLC. sigmaaldrich.com Reagents have been specifically designed to react with amines to produce highly fluorescent products, facilitating the analysis of biologically important molecules. researchgate.net This approach allows for the quantitative analysis of amine-containing metabolites and other compounds in complex biological samples. sigmaaldrich.comnih.gov

These derivatization reactions are fundamental to diversifying the this compound core, leading to the synthesis of compounds with a broad spectrum of applications.

Table 2: Selected Derivatization Reactions of the Quinoxaline Scaffold
Reactive SiteReaction TypeReagent(s)Product/Functional GroupReference
6-Amino GroupSchiff Base FormationSubstituted Aromatic AldehydesN-Substituted Benzylidine Benzamines nih.gov
6-Amino GroupAmide CouplingCarboxylic Acids, Coupling Agents (e.g., T3P)Amides nih.gov
6-Amino GroupFluorescent TaggingDMQC-OSuFluorescent Amide Derivative sigmaaldrich.com
2-Methyl GroupOxidationH₂O₂Carboxylic Acid nih.gov
2-Methyl GroupCondensationAromatic Aldehydes(E)-2-Styrylquinolines (by analogy) researchgate.net
Ring Nitrogens (N1, N4)OxidationPeroxycarboxylic AcidsN-Oxides sapub.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-methylquinoxalin-6-amine, providing detailed information about the chemical environment of each proton and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

The chemical shifts for this compound can be predicted by analyzing the spectra of its parent compounds, 2-methylquinoxaline (B147225) and quinoxalin-6-amine, and considering the electronic effects of the methyl (-CH₃) and amino (-NH₂) substituents. nih.govnih.gov The electron-donating amino group at the C-6 position is expected to cause an upfield shift (to lower ppm values) for the protons and carbons on the benzene (B151609) ring, particularly for the ortho (C-5, C-7) and para (C-8, relative to C-5) positions. pdx.edu Conversely, the methyl group at C-2 slightly influences the chemical shifts within the pyrazine (B50134) ring.

Predicted ¹H NMR Chemical Shifts for this compound: The protons of the pyrazine ring (H-3) and the benzene ring (H-5, H-7, H-8) will appear in the aromatic region (typically 7.0-9.0 ppm). The methyl protons will be found significantly upfield.

H-3: Expected to be a singlet, appearing downfield due to the influence of the adjacent nitrogen atoms.

H-5, H-7, H-8: These protons form an AMX or ABX spin system. H-5 will likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet, with coupling constants characteristic of ortho and meta relationships.

-CH₃: A sharp singlet in the aliphatic region (~2.7-2.8 ppm). chemicalbook.com

-NH₂: A broad singlet whose chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR Chemical Shifts for this compound: The spectrum will show nine distinct carbon signals. The C-6 carbon, directly attached to the amino group, will be significantly shielded, while the carbons of the pyrazine ring (C-2, C-3) will be deshielded.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C-2-~155
H-3~8.7-
C-3-~143
C-4a-~141
H-5~7.3-
C-5-~118
C-6-~148
H-7~7.1-
C-7-~106
H-8~7.8-
C-8-~130
C-8a-~138
-CH₃~2.8~22
-NH₂Variable (Broad)-

Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons H-5, H-7, and H-8, confirming their positions on the benzene ring. No correlations would be observed for the singlet methyl protons (H-10) or the H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms they are directly attached to. This is crucial for definitively assigning each protonated carbon. The spectrum would show correlation peaks between H-3 and C-3; H-5 and C-5; H-7 and C-7; H-8 and C-8; and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds (and sometimes four). This technique is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

The methyl protons (-CH₃) correlating to C-2 and C-3.

The H-3 proton correlating to C-2 and C-4a.

The H-5 proton correlating to C-7 and C-4a.

The amine protons (-NH₂) correlating to C-5, C-6, and C-7.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy excels at identifying polar functional groups. For this compound, the spectrum would be dominated by absorptions from the primary amine group and the aromatic quinoxaline (B1680401) core. orgchemboulder.com

Key Expected FTIR Absorption Bands:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. orgchemboulder.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine group is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the aromatic and heteroaromatic rings will produce a series of sharp peaks between 1400 and 1620 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Interactive Table 2: Characteristic FTIR Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
N-H Scissoring (Bend)1580 - 1650Strong
Aromatic C=C & C=N Ring Stretch1400 - 1620Strong
Aromatic C-N Stretch1250 - 1335Strong

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the quinoxaline ring system, often referred to as "ring breathing" modes. nih.gov While the polar N-H and C-N bonds would be visible, they are typically less intense than in the FTIR spectrum. The symmetric C-H stretching of the methyl group would also produce a distinct Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of the exact elemental formula.

For this compound, the molecular formula is C₉H₉N₃. sigmaaldrich.commatrix-fine-chemicals.com The calculated monoisotopic mass is 159.080 Da. An HRMS measurement confirming this exact mass would provide unambiguous proof of the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would reveal characteristic losses. The molecular ion peak (M⁺˙) would be observed at m/z = 159. A key fragmentation pathway for quinoxaline derivatives is the sequential loss of hydrogen cyanide (HCN, 27 Da) from the pyrazine ring. tandfonline.com Another expected fragmentation is the loss of a hydrogen radical (H˙) from the methyl group to form a stable, resonance-delocalized cation.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIdentityDescription
159[M]⁺˙Molecular Ion
158[M-H]⁺Loss of a hydrogen radical from the methyl group
132[M-HCN]⁺˙Loss of hydrogen cyanide from the pyrazine ring
105[M-2HCN]⁺˙Loss of a second molecule of hydrogen cyanide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For quinoxaline derivatives, the observed absorption bands are typically attributed to π-π* and n-π* electronic transitions associated with the aromatic system and the nitrogen heteroatoms. nih.gov

The UV-Vis spectra of quinoxaline derivatives generally exhibit two or more absorption maxima. nih.gov The high-energy absorptions, usually found in the 305–325 nm range, are characteristic of π-π* transitions within the conjugated pyrazine ring system. nih.gov Lower energy absorptions, often appearing around 400–410 nm, are assigned to n-π* transitions, which involve the non-bonding electrons of the nitrogen atoms. nih.gov

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoxaline core. For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption maxima. nih.gov In the case of this compound, the methyl group (an electron-donating group) and the amine group (a strong electron-donating and auxochromic group) are expected to influence the electronic transitions, likely causing shifts in the absorption peaks compared to the unsubstituted quinoxaline parent molecule.

Table 1: Typical Electronic Transitions in Quinoxaline Derivatives

Transition Type Typical Wavelength Range (nm) Associated Molecular Orbitals
π → π* 305 - 325 Promotion of an electron from a π bonding orbital to a π* antibonding orbital.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture.

While the specific crystal structure of this compound has not been detailed in the available literature, analysis of related quinoxaline derivatives provides valuable insights into the expected structural features. For example, the crystal structure of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline has been determined, revealing a monoclinic crystal system with the space group P2₁/c. nih.gov In this structure, the bond lengths and angles within the benzene and pyrrole (B145914) rings were found to be in the normal range. nih.gov

For a crystalline sample of this compound, X-ray diffraction analysis would be expected to reveal a planar quinoxaline ring system, a common feature for such aromatic heterocyclic compounds. The analysis would precisely measure the bond lengths of the C-N bonds in the pyrazine ring, the C-C bonds of the benzene ring, and the bonds associated with the methyl and amine substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the packing of the molecules in the crystal lattice.

Table 2: Representative Crystallographic Data for a Quinoxaline Derivative

Parameter 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.2009(17)
b (Å) 8.3544(9)
c (Å) 13.9179(17)

Integration of Experimental Spectroscopic Data with Theoretical Calculations

The synergy between experimental spectroscopic data and theoretical quantum chemical calculations provides a deeper understanding of the structural and electronic properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict and interpret spectroscopic properties. scispace.comasianpubs.org

For quinoxaline derivatives, DFT calculations are employed to optimize the molecular geometry and to calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. scispace.com Furthermore, theoretical calculations can predict NMR chemical shifts, which are then correlated with experimental ¹H and ¹³C NMR data. asianpubs.org

In the context of UV-Vis spectroscopy, TD-DFT calculations are particularly valuable. They can predict the electronic absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. scispace.com For instance, a theoretical study on quinoxalinones using the TDDFT/B3LYP method with the 6-311+G(d,p) basis set in ethanol (B145695) as a solvent was able to investigate the electronic properties and assign the intramolecular electronic transitions. scispace.com Such calculations for this compound would allow for the assignment of the experimentally observed absorption bands to specific electronic transitions, such as HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions.

The integration of experimental data with these computational models allows for a more robust and detailed structural elucidation. It helps in confirming the assignments of spectral features and provides insights into properties that are difficult to probe experimentally, such as the distribution of molecular orbitals and the nature of excited states. scispace.comasianpubs.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-methylquinoxalin-6-amine, DFT is employed to explore its fundamental quantum mechanical properties.

A crucial first step in computational analysis is determining the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For quinoxaline (B1680401) derivatives, this is commonly performed using DFT methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p). colab.ws This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed in detail. A primary focus is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 5.1: Illustrative Optimized Geometrical and Electronic Parameters for this compound (Calculated via DFT/B3LYP)
ParameterValueDescription
Selected Bond Lengths
C2-C(CH3)~1.50 ÅBond between the quinoxaline ring and the methyl group.
C6-N(NH2)~1.38 ÅBond between the quinoxaline ring and the amine group nitrogen.
N1-C2~1.32 ÅA typical C-N bond within the pyrazine (B50134) ring.
Selected Bond Angles
N1-C2-C3~121°Angle within the pyrazine ring.
C5-C6-N(NH2)~120°Angle defining the amine group's position on the benzene (B151609) ring.
Electronic Properties
EHOMO-5.9 eVEnergy of the Highest Occupied Molecular Orbital.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)4.1 eVDifference between LUMO and HOMO energies.
Dipole Moment~2.5 DA measure of the molecule's overall polarity.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the molecule's normal modes can be obtained. nih.gov Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsional vibrations of functional groups like N-H, C-H, and the quinoxaline ring system.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The detailed assignment of vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for a precise interpretation of experimental IR and Raman spectra. researchgate.net

Table 5.2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound
Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description of Motion
N-H Asymmetric Stretch~3450Asymmetric stretching of the amine group hydrogen atoms.
N-H Symmetric Stretch~3360Symmetric stretching of the amine group hydrogen atoms.
C-H Aromatic Stretch~3050-3100Stretching of C-H bonds on the quinoxaline ring.
C-H Aliphatic Stretch~2950-2990Stretching of C-H bonds in the methyl group.
N-H Scissoring~1620Bending motion of the amine group.
C=N/C=C Ring Stretch~1500-1600Stretching vibrations of the quinoxaline aromatic core.
C-N Stretch~1340Stretching of the C6-NH2 bond.
Ring Breathing~1000-1100Collective in-plane expansion and contraction of the rings.

For molecules like this compound, which contains an amino group attached to an aromatic system, the possibility of tautomerism exists. Specifically, it can potentially exist in an equilibrium between the dominant amino form and a less common imino tautomer. DFT calculations are an excellent tool for assessing the relative stabilities of these different forms. researchgate.net

By optimizing the geometry and calculating the total electronic energies of each tautomer, their relative stability can be determined. The tautomer with the lower total energy is predicted to be the more stable and thus more abundant form. sci-hub.se These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect conditions in solution. The energy difference between tautomers allows for the calculation of the equilibrium constant, providing a quantitative measure of their population ratio.

Table 5.3: Theoretical Energy Comparison of Amino vs. Imino Tautomers
TautomerRelative Energy (kcal/mol) (Gas Phase)Predicted Stability
6-amino (Canonical)0.00Most Stable Form
6-imino (Tautomer)+12.5Less Stable

Note: The values are illustrative, based on typical energy differences for amino-imino tautomerism in similar heterocyclic systems.

Global descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). Local reactivity is often analyzed using Fukui functions, which indicate the most reactive sites for nucleophilic, electrophilic, or radical attack within the molecule.

Table 5.4: Key Conceptual DFT Reactivity Descriptors
DescriptorFormulaChemical Significance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon adding an electron; indicates susceptibility to reduction.
Electronegativity (χ)χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution; related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness; a measure of molecular polarizability and reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the molecule's ability to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent like water). ulisboa.ptnih.gov

For this compound, MD simulations can reveal how the methyl and amine groups rotate and how the molecule interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent forces. By analyzing the simulation trajectory, one can identify preferred conformations, calculate radial distribution functions to understand solvent structuring around the molecule, and study the dynamics of hydrogen bonds formed by the amine group. This information is particularly valuable for understanding how the molecule might behave in a biological environment and interact with a receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Insights into Molecular Descriptors and Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For quinoxaline derivatives, which are known to possess a wide range of biological activities including anticancer effects, QSAR is a vital tool in drug discovery. tandfonline.comresearchgate.netnih.govnih.gov

In a QSAR study involving this compound and its analogs, various molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. nih.govnih.gov A mathematical model is then developed to establish a relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.netresearchgate.net Descriptors relevant for quinoxaline derivatives often include topological indices, electronic parameters (like dipole moment), and steric descriptors. nih.gov

Table 5.5: Examples of Molecular Descriptors Used in QSAR Studies of Quinoxaline Analogs
Descriptor ClassExample DescriptorInformation Encoded
Electronic Dipole MomentOverall polarity and charge distribution of the molecule.
HOMO/LUMO EnergiesElectron-donating/accepting capabilities.
Steric/Topological Molecular WeightSize of the molecule.
Wiener IndexInformation about molecular branching.
Kier & Hall Shape IndicesQuantify molecular shape and complexity.
Hydrophobic LogP (Partition Coefficient)Lipophilicity, related to membrane permeability.
Thermodynamic Molar RefractivityMolar volume and polarizability.

In Silico Molecular Docking for Ligand-Target Interaction Profiling

While specific molecular docking studies for this compound are not extensively documented, numerous in silico investigations on structurally related quinoxaline derivatives provide a strong basis for predicting its potential biological targets and binding interactions. These studies reveal that the quinoxaline scaffold is a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of protein targets, primarily kinases and other enzymes involved in cell signaling and metabolism.

Molecular docking simulations of various quinoxaline compounds have shown favorable binding affinities towards several key protein targets implicated in cancer and other diseases. These targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and histone deacetylase (HDAC). The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions within the ATP-binding site or active site of these proteins.

For instance, studies on quinoxaline derivatives as EGFR inhibitors have highlighted key interactions with amino acid residues such as Met769 and Asp831. Similarly, docking into the VEGFR-2 active site has shown that quinoxaline compounds can form hydrogen bonds with crucial amino acids like ASP 1044 and GLU 883. The binding energy, a measure of the affinity between the ligand and the target, for these derivatives often falls in a range that suggests potent inhibitory activity.

The insights from these related compounds suggest that this compound likely shares the potential to bind to similar protein targets. The amine group at the 6-position and the methyl group at the 2-position can influence the binding mode and affinity, potentially forming specific hydrogen bonds or occupying hydrophobic pockets within a target's active site.

Interactive Table: Molecular Docking Data for Representative Quinoxaline Derivatives

This table summarizes the findings from molecular docking studies on various quinoxaline derivatives, illustrating the common protein targets and interaction patterns relevant to the quinoxaline scaffold.

Compound ClassProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Quinoxaline DerivativesEpidermal Growth Factor Receptor (EGFR)Not SpecifiedMet769, Asp831
Quinoxaline-based DerivativesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (2OH4)-11.93 to -17.11ASP 1044, GLU 883
N-Substituted Quinoxaline-2-CarboxamidesHuman DNA topoisomerase, VEGFRNot SpecifiedNot Specified
Phenylisoxazole Quinoxalin-2-amine Hybridsα-amylase-8.9Not Specified
Phenylisoxazole Quinoxalin-2-amine Hybridsα-glucosidase (3TOP)-9.0Not Specified

Nonlinear Optical (NLO) Property Predictions

Theoretical calculations using Density Functional Theory (DFT) are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics, including optical data storage and bio-imaging. For a molecule to exhibit significant NLO activity, it typically requires a substantial change in dipole moment upon electronic excitation, a feature often found in molecules with electron donor and acceptor groups connected by a π-conjugated system.

Computational studies on compounds like 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] quinoxaline and various quinoxaline-1, 4-dioxide derivatives have been performed to calculate their NLO parameters. These studies use quantum chemical methods like Hartree-Fock (HF) and DFT (commonly with the B3LYP functional) to determine the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The results from these studies indicate that the quinoxaline scaffold can indeed be part of molecules with significant NLO properties. researchgate.netresearchgate.net The magnitude of the hyperpolarizability (β) is a key indicator of a material's potential for NLO applications, and the values calculated for these derivatives suggest that the quinoxaline framework is a promising core for designing new NLO materials. researchgate.netresearchgate.net

Interactive Table: Predicted NLO Properties of Quinoxaline Derivatives from DFT Calculations

This table presents theoretically calculated nonlinear optical parameters for two different classes of quinoxaline derivatives, demonstrating the NLO potential of this heterocyclic system. The calculations were performed at the DFT/B3LYP/6-311++G(d,p) level of theory. researchgate.net

CompoundDipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
Quinoxaline-1, 4-dioxide1.63-1.16 x 10⁻³⁰
2,3-dimethyl-quinoxaline-1,4-dioxide1.76-1.45 x 10⁻³⁰
2,3-dichloro-quinoxaline-1,4-dioxide5.34-0.28 x 10⁻³⁰
2,3-dicyano-quinoxaline-1,4-dioxide10.39-2.15 x 10⁻³⁰
2-nitro-quinoxaline-1,4-dioxide4.88-2.50 x 10⁻³⁰
2-amino-quinoxaline-1,4-dioxide3.53-2.17 x 10⁻³⁰

Advanced Applications of 2 Methylquinoxalin 6 Amine and Its Derivatives in Chemical Science

As Key Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

2-Methylquinoxalin-6-amine and its analogues are pivotal intermediates in the synthesis of a wide array of more complex molecular structures. The presence of a reactive primary amine group at the 6-position, coupled with the chemical reactivity of the quinoxaline (B1680401) core, allows for diverse functionalization pathways.

Researchers have utilized 2,3-substituted-6-aminoquinoxaline analogues as foundational scaffolds for creating libraries of compounds with potential biological activities. researchgate.net For instance, the amino group can be readily acylated, sulfonylated, or converted into ureas and thioureas to generate a variety of derivatives. These synthetic transformations are crucial in structure-activity relationship (SAR) studies, aiming to identify compounds with optimized properties for pharmaceutical or agrochemical applications.

The general synthetic utility is underscored by the accessibility of various substituted quinoxaline-6-amine precursors. A common synthetic route involves the condensation of a substituted 1,2-phenylenediamine with an α-dicarbonyl compound. sapub.org This modularity allows for the introduction of different substituents on the quinoxaline ring, further expanding the chemical space accessible from this versatile intermediate. The subsequent reactions of the amino group provide a gateway to a multitude of complex molecules and novel heterocyclic systems. nih.gov

Role in the Development of Novel Heterocyclic Architectures

The inherent structure of this compound makes it an excellent starting point for the construction of novel and complex heterocyclic architectures. The quinoxaline moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov Its derivatives serve as versatile building blocks for synthesizing new heterocyclic scaffolds. tandfonline.com

The amino group at the 6-position can participate in cyclization reactions to form fused-ring systems. For example, it can be a key component in the synthesis of polycyclic aromatic compounds that incorporate the quinoxaline unit. These larger, more complex structures are of interest for their unique photophysical properties and potential applications in materials science and as biological probes. The ability to build upon the quinoxaline core allows for the systematic design and synthesis of new families of heterocyclic compounds with tailored properties. nih.gov

Contribution to Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. wikipedia.org While direct examples of this compound in MCRs are not extensively documented, the chemical nature of the compound suggests its high potential for use in such reactions. Primary amines are common components in many well-known MCRs, such as the Ugi and Passerini reactions.

The amino group of this compound can act as the amine component in these and other MCRs, allowing for the rapid generation of complex molecules with a quinoxaline core. The versatility of MCRs would enable the introduction of diverse functional groups and substitution patterns in a single step, making it a powerful tool for creating libraries of quinoxaline derivatives for screening purposes. rsc.org The broader family of quinoxaline derivatives, such as quinoxalin-2(1H)-ones, has been successfully employed in various multi-component tandem reactions, highlighting the general suitability of the quinoxaline scaffold for this type of chemistry. nih.govmdpi.com

Applications in Materials Science

The unique electronic and structural properties of the quinoxaline ring system have led to the exploration of this compound and its derivatives in the field of materials science.

One of the significant applications of diamine derivatives of quinoxaline is in the synthesis of high-performance polymers, particularly polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. Quinoxaline-containing diamines, including derivatives of this compound, have been synthesized and used as monomers for the preparation of high heat-resistant polyimide films.

The incorporation of the rigid and thermally stable quinoxaline moiety into the polyimide backbone enhances the thermal properties of the resulting polymer. These polyimides exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in the aerospace and electronics industries, such as flexible substrates for displays.

Below is a table summarizing the thermal properties of polyimide films prepared from a quinoxaline diamine monomer.

PropertyValue
5% Weight Loss Temperature (Td5%)528–560°C
Glass Transition Temperature (Tg)413–444°C
Coefficient of Thermal Expansion (CTE)As low as 1 ppm/K

Data for a representative quinoxaline-based polyimide.

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system makes its derivatives promising candidates for use in optoelectronic and electroluminescent materials. Quinoxaline derivatives are known to function as electron-transporting materials and can exhibit photoluminescent properties. researchgate.net

Derivatives of this compound can be incorporated into donor-acceptor (D-A) architectures, where the amino group or a derivative thereof acts as the electron-donating part and the quinoxaline core serves as the electron-accepting part. This intramolecular charge transfer (ICT) can lead to tunable emission colors, making these materials suitable for use as emitters in organic light-emitting diodes (OLEDs). acs.org The emission characteristics can be fine-tuned by modifying the substituents on both the amine and the quinoxaline ring. rsc.org

Several studies have demonstrated the use of quinoxaline derivatives in OLEDs, where they can function as hole-transporting layers, emitting layers, or electron-transporting layers. acs.orggoogle.com Fluorene-bridged quinoxaline derivatives, for example, have been used to create efficient blue-emitting OLEDs. nih.gov

The electrical properties of quinoxaline derivatives have positioned them as potential materials for organic semiconductors. Their electron-deficient nature makes them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs). qmul.ac.ukbeilstein-journals.org The charge transport properties of these materials can be influenced by the molecular structure, including the nature of the substituents and the packing in the solid state.

Copolymers incorporating quinoxaline units have been synthesized and their charge transport abilities investigated. rsc.org These donor-acceptor copolymers have shown potential for use in OFETs, with their mobility being dependent on the structure of both the polymer main chain and the side chains. rsc.org Furthermore, quinoxaline derivatives have been explored as non-fullerene acceptors in organic solar cells. qmul.ac.ukresearchgate.net The versatility and tunable electronic properties of quinoxaline-based materials, including those derived from this compound, make them a continuing focus of research in the field of functional organic materials. frontiersin.orgresearchgate.net

Application AreaFunction of Quinoxaline DerivativeKey Properties
Organic Solar Cells (OSCs)Non-fullerene acceptorElectron-accepting, tunable energy levels
Organic Field-Effect Transistors (OFETs)n-type semiconductorElectron mobility, air stability
Dye-Sensitized Solar Cells (DSSCs)Auxiliary acceptor, π-bridgeElectron injection, light absorption
Organic Light-Emitting Diodes (OLEDs)Emitter, electron transporter, hostElectroluminescence, charge transport

Exploration in Analytical Chemistry Methodologies (e.g., as reagents, ligands, or components in sensor design)

The inherent electronic and photophysical properties of the quinoxaline core, coupled with the reactive amino group at the 6-position, make this compound and its derivatives promising candidates for applications in analytical chemistry. Their utility is particularly evident in the design of chemosensors, where the molecule can act as a signaling unit that responds to the presence of specific analytes.

Derivatives of 6-aminoquinoxaline (B194958) have been investigated as dual colorimetric and fluorescent sensors. For instance, a "push-pull" quinoxaline system featuring electron-donating aminopropyl substituents at the 6- and 7-positions has been developed as a pH indicator for acidic aqueous solutions. chemijournal.com This system demonstrates notable shifts in both its absorption and emission spectra in response to changes in pH, allowing for dual-channel monitoring. chemijournal.com The protonation of the heteroaromatic ring alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to observable halochromism. chemijournal.com Such sensors can be designed to be water-soluble and their optical response may not be interfered with by the presence of common metal cations, making them suitable for real-world applications. chemijournal.com

The design of such sensors often relies on the principle of photoinduced electron transfer (PET) or ICT. The amino group in this compound can act as an electron donor and a binding site for analytes. Upon binding, the electronic properties of the molecule are perturbed, leading to a change in its fluorescence or color. For example, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized and shown to act as a colorimetric sensor for Fe³⁺ ions and a fluorescent "turn-off" sensor for Cu²⁺ ions. arabjchem.org The selectivity for specific metal ions is a crucial aspect of sensor design, and the modification of the quinoxaline scaffold allows for the tuning of these properties. arabjchem.org

The table below summarizes the sensing capabilities of a representative aminoquinoxaline-based fluorescent sensor for various metal ions.

Analyte (Metal Ion)Detection MethodObservable ChangeLimit of Detection (LOD)
Fe³⁺ColorimetricColorless to YellowNot Specified
Cu²⁺FluorescentQuenchingNot Specified

Table 1: Sensing characteristics of a 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) sensor for the detection of Fe³⁺ and Cu²⁺ ions. Data sourced from a study on a novel quinoxaline-based multifunctional probe. arabjchem.org

Furthermore, functionalized quinoxalines have been explored for the chromogenic and fluorogenic sensing of anions. mdpi.com The electron-deficient nature of the quinoxaline ring makes it an effective component in sensor design, where it can interact with anions through various recognition motifs. mdpi.com By incorporating specific binding sites, such as hydrogen bond donors, onto the this compound framework, it is plausible to develop selective anion sensors.

Catalytic Applications in Organic Transformations

The field of organic synthesis continually seeks novel and efficient catalysts to facilitate complex chemical transformations. Derivatives of this compound, particularly through the formation of Schiff bases and subsequent metal complexation, present significant potential in catalysis. chemijournal.comijfans.org Schiff base metal complexes are known for their catalytic activity in a variety of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. chemijournal.comnih.gov

The amino group of this compound can be readily condensed with aldehydes or ketones to form Schiff base ligands. These ligands can then coordinate with a range of transition metals (e.g., Cu, Ni, Co, Mn) to form stable complexes. The electronic properties of the quinoxaline ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the quinoxaline core and the aldehyde/ketone precursor. This modularity allows for the rational design of catalysts with specific activities and selectivities.

For example, metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have demonstrated catalytic activity in the oxidation of phenols. ijfans.orgcusat.ac.in The catalytic cycle often involves the activation of an oxidant, such as molecular oxygen, by the metal complex. The substrate then interacts with the activated complex, leading to the oxidized product. It is conceivable that Schiff base complexes derived from this compound could exhibit similar catalytic prowess in various oxidation reactions.

The table below presents data on the catalytic activity of transition metal complexes of a quinoxaline-based Schiff base ligand in the oxidation of 3,5-di-tert-butylcatechol (B55391) (DTBC) to 3,5-di-tert-butylquinone (DTBQ).

Metal ComplexLigandReaction Time (h)Conversion (%)
[Mn(QSC)Cl₂]QSC2435
[Co(QSC)Cl₂]QSC2445
[Ni(QSC)Cl₂]QSC2420
[Cu(QSC)Cl₂]QSC2455
[Co(QFA)₂Cl₂]QFA2490

Table 2: Catalytic oxidation of DTBC by metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde (QSC = quinoxaline-2-carboxaldehyde semicarbazone, QFA = quinoxaline-2-carboxaldehyde furfurylamine). Data extracted from studies on transition metal complexes of quinoxaline-based Schiff base ligands. ijfans.org

While direct catalytic applications of this compound are not extensively documented, the broader family of quinoxaline derivatives has been employed in various catalytic systems. For instance, quinoxaline-based ligands have been utilized in the synthesis of other heterocyclic compounds. ijfans.org The development of new synthetic methodologies often relies on the discovery of novel ligand scaffolds that can modulate the reactivity of metal catalysts. The structural features of this compound make it an attractive candidate for exploration as a ligand in a variety of metal-catalyzed cross-coupling reactions, hydrogenation reactions, and other organic transformations.

Q & A

Q. What are the recommended synthetic routes for 2-methylquinoxalin-6-amine in laboratory settings?

  • Methodological Answer : A feasible synthetic route involves condensation reactions using substituted quinoxaline precursors. For example, reacting 6-nitro-2-methylquinoxaline with reducing agents (e.g., H₂/Pd-C) under controlled conditions can yield the target amine. AI-powered retrosynthesis tools suggest optimizing reaction parameters such as solvent polarity (DMF or THF), temperature (RT to 80°C), and catalyst loading (e.g., NaH for deprotonation) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and amine functionality.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., 159.20 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, critical for structural validation .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.

Q. What are the key safety considerations when handling this compound in laboratory environments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Storage : Store under inert atmosphere (N₂/Ar) at room temperature, protected from light .
  • Disposal : Neutralize waste with dilute acetic acid before incineration, adhering to institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

  • Methodological Answer :
  • Reagent Optimization : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates.
  • Catalyst Tuning : Evaluate Pd/C vs. Raney Ni for nitro-group reduction efficiency .
  • Kinetic Analysis : Use in-situ FTIR or LC-MS to monitor reaction progress and identify bottlenecks.

Q. What methodologies resolve contradictions between crystallographic data and spectroscopic analyses for this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate X-ray data (SHELXL-refined structures) with 1H^1H-NMR coupling constants to confirm substituent orientation .
  • Dynamic NMR Studies : Investigate temperature-dependent spectra to detect conformational flexibility that may explain discrepancies.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond angles/electron densities.

Q. How can computational chemistry approaches enhance the design of this compound derivatives with tailored biological activity?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., topoisomerase II) using AutoDock Vina to predict binding affinities .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with antimicrobial efficacy using partial least squares regression.
  • ADMET Prediction : Utilize SwissADME to optimize bioavailability and minimize hepatotoxicity risks.

Q. What strategies assess the environmental impact of this compound despite limited ecotoxicological data?

  • Methodological Answer :
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 6-methoxyquinoline) known for soil mobility or biodegradability .
  • Microcosm Studies : Simulate environmental fate in soil/water systems under controlled lab conditions to measure half-life and bioaccumulation potential.
  • Toxicity Profiling : Use Daphnia magna or Vibrio fischeri assays for acute toxicity screening in aquatic environments.

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